1-Methyl-5-phenyl-1H-imidazole
Overview
Description
1-Methyl-5-phenyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the first position and a phenyl group at the fifth position. Imidazoles are significant due to their presence in various biologically active molecules and their versatile applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production often employs multi-step synthesis involving the condensation of aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include the use of solvents like toluene and catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include imidazole N-oxides.
- Reduction products are typically hydrogenated imidazole derivatives.
- Substitution reactions yield a variety of functionalized imidazoles depending on the reagents used .
Scientific Research Applications
1-Methyl-5-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets depend on the functional groups present on the imidazole ring and the nature of the substituents .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the phenyl group, resulting in different electronic properties and reactivity.
2-Phenylimidazole: Substitution at the second position alters the compound’s steric and electronic characteristics.
Benzimidazole: Contains a fused benzene ring, leading to distinct chemical behavior and applications
Uniqueness: 1-Methyl-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it valuable in applications requiring precise molecular interactions and functional group compatibility .
Properties
IUPAC Name |
1-methyl-5-phenylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-11-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRUTOEIGCNSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395854 | |
Record name | 1-Methyl-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-38-3 | |
Record name | 1-Methyl-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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